molecular formula C8H6BrCl3O B1617916 1-(4-Bromophenyl)-2,2,2-trichloroethanol CAS No. 21757-86-8

1-(4-Bromophenyl)-2,2,2-trichloroethanol

Cat. No. B1617916
CAS RN: 21757-86-8
M. Wt: 304.4 g/mol
InChI Key: AXNMHLKVDSMYSA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2,2,2-trichloroethanol, also known as 4-bromo-2,2,2-trichloro-1-phenylethanol (BTE), is a chemical compound that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

Polymer Synthesis

1-(4-Bromophenyl)-2,2,2-trichloroethanol has been utilized in polymer chemistry. It was involved in the preparation of acrylates and methacrylates through acryloylation and methacryloylation. These esters, when polymerized, form hard transparent blocks, significant for their density, decomposition temperature, glass temperature, and limiting oxygen index for combustion (Hrabák et al., 1978).

Nonlinear Optical Properties

In the field of optoelectronics, derivatives of 1-(4-Bromophenyl)-2,2,2-trichloroethanol were studied for their nonlinear optical properties. These properties are critical for their potential use in semiconductor devices (Shkir et al., 2019).

Chemical Synthesis and Transformations

This compound has been involved in various chemical transformations. For instance, it reacted in a novel ring transformation to produce specific oxazines, demonstrating its versatility in organic synthesis (Harada et al., 1992). In another study, it was used in the cation radical polymerization process to create cyclobutane polymers (Bauld et al., 1996).

Antimicrobial Research

Derivatives of 1-(4-Bromophenyl)-2,2,2-trichloroethanol have been synthesized and shown to exhibit potent antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Zhao et al., 2012).

Synthesis of Benzimidazoles and Aryl Amines

The compound was used in synthesizing various benzimidazoles, which are important in medicinal chemistry (Lygin & Meijere, 2009). It also played a role in the anodic oxidation of amines mediated by brominated aryl amines, showing its utility in electrochemical reactions (Pletcher & Zappi, 1989).

properties

IUPAC Name

1-(4-bromophenyl)-2,2,2-trichloroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNMHLKVDSMYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294058
Record name 1-(4-bromophenyl)-2,2,2-trichloroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2,2,2-trichloroethanol

CAS RN

21757-86-8
Record name NSC93910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-bromophenyl)-2,2,2-trichloroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Tour - Aviation Research Grant, 2006 - tc.faa.gov
The development of synthetic polymers/plastics in the twentieth century has created a giant and growing industry. Due to their low cost and ease of manufacturing, they have taken over …
Number of citations: 3 www.tc.faa.gov

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